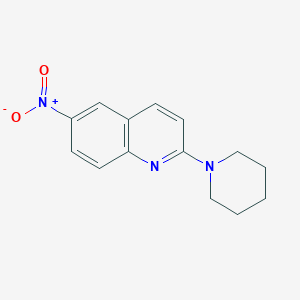

6-Nitro-2-piperidin-1-ylquinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. A pivotal moment in its history was the development of the Skraup synthesis in 1880, one of the earliest methods for its preparation. This reaction, involving the treatment of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822), opened the door for the systematic synthesis of quinoline and its derivatives. Over the decades, numerous other named reactions have been developed to construct the quinoline ring system, including the Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses. These classical methods, along with modern advancements in metal-catalyzed and microwave-assisted synthesis, have significantly expanded the accessibility and diversity of quinoline-based compounds. researchgate.netrsc.orgresearchgate.net

Significance of the Quinoline Scaffold in Medicinal and Materials Chemistry

The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active compounds. nih.govnih.gov Its versatile nature allows for functionalization at multiple positions, leading to a broad spectrum of pharmacological activities. researchgate.net Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govyoutube.com A prominent example is the antimalarial drug quinine (B1679958), an alkaloid that has been used for centuries. researchgate.net In the realm of materials science, quinolines are utilized in the manufacturing of dyes, and their derivatives are investigated for applications in organic light-emitting diodes (OLEDs) and as corrosion inhibitors. sigmaaldrich.comyoutube.comcymitquimica.com

Importance of Piperidine (B6355638) and Nitro Moieties in Heterocyclic Compound Design

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is another cornerstone in the design of pharmaceuticals. au.dkrsc.org Its incorporation into a molecule can significantly influence physicochemical properties such as lipophilicity and basicity, which in turn can enhance membrane permeability and receptor binding affinity. unc.edu The piperidine scaffold is found in numerous approved drugs across various therapeutic areas. nih.govnih.gov

The nitro group (NO₂), while sometimes viewed with caution due to potential toxicity, is a valuable functional group in medicinal chemistry. researchgate.netsolubilityofthings.com As a strong electron-withdrawing group, it can modulate the electronic properties of a molecule, often leading to enhanced biological activity. The nitro group is a key component in a number of antibacterial and antiparasitic drugs. Its presence can also be a strategic feature in the design of prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors.

Overview of Research on 6-Nitro-2-piperidin-1-ylquinoline and Related Derivatives

While specific research focusing solely on this compound is not extensively documented in publicly available literature, significant insights can be drawn from studies on closely related analogues. The combination of the quinoline and piperidine moieties has been a fruitful area of investigation, particularly in the search for new antimalarial agents.

A notable study synthesized a series of functionalized quinoline-piperidine conjugates and evaluated their in vitro activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.govnih.gov This research demonstrated that 4-aminoquinoline (B48711) derivatives bearing a piperidine-containing side chain can exhibit potent nanomolar activity against both parasitic strains, often with low cytotoxicity. nih.gov

For instance, certain 4-aminoquinoline-piperidine compounds showed outstanding anti-plasmodium activity. Although the direct subject of this article, this compound, was not part of this particular study, the findings underscore the potential of the quinoline-piperidine scaffold in antimalarial drug discovery. The position and nature of substituents on the quinoline ring are critical for activity, and the presence of a nitro group at the 6-position would be expected to significantly influence the compound's electronic properties and biological profile.

Research on related compounds, such as 6-nitro-2-piperazin-1-yl-quinoline, has also been undertaken to explore their pharmacological potential, including antimicrobial and antiparasitic properties. The structural similarity between piperidine and piperazine (B1678402) suggests that the 6-nitro-2-substituted quinoline framework is of considerable interest to medicinal chemists.

Below is a table summarizing the antimalarial activity of some illustrative quinoline-piperidine derivatives from the literature, highlighting the potential of this chemical class.

| Compound ID | Quinoline Substitution | Piperidine Moiety | IC₅₀ NF54 (nM) | IC₅₀ K1 (nM) | Cytotoxicity (CHO cells) |

| 16a | 4-amino | Modified | 32 | 60 | No toxicity observed |

| 16b | 4-amino | Modified | 19 | 37 | No toxicity observed |

| 16c | 4-amino | Modified | 12 | 26 | No toxicity observed |

| 16d | 4-amino | Modified | 15 | 25 | No toxicity observed |

| 16e | 4-amino | Modified | 22 | 39 | No toxicity observed |

Data sourced from a study on novel quinoline-piperidine scaffolds as antiplasmodium agents. The specific structures of the modified piperidine moieties are detailed in the source publication.

Identification of Key Research Challenges and Future Directions

The development of quinoline-piperidine compounds, including this compound, faces several research challenges and offers exciting future directions. A primary challenge in the broader context of quinoline-based antimalarials is overcoming the growing issue of drug resistance. nih.gov The design of novel derivatives that can circumvent these resistance mechanisms is a critical goal.

Furthermore, the synthesis of functionalized quinolines can be complex, and the development of more efficient, selective, and sustainable synthetic methodologies remains an ongoing endeavor. researchgate.net The principles of green chemistry, such as the use of microwave-assisted synthesis and environmentally benign catalysts, are becoming increasingly important. researchgate.net

Future directions in this field will undoubtedly involve a multidisciplinary approach, integrating synthetic chemistry, computational modeling, and biological evaluation. Rational drug design, aided by a deeper understanding of structure-activity relationships (SAR), will be crucial for optimizing the therapeutic potential of compounds like this compound. youtube.com The exploration of this and related compounds for other therapeutic applications beyond malaria, such as cancer and infectious diseases, also represents a promising avenue for future research. rsc.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15N3O2 |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

6-nitro-2-piperidin-1-ylquinoline |

InChI |

InChI=1S/C14H15N3O2/c18-17(19)12-5-6-13-11(10-12)4-7-14(15-13)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2 |

InChI Key |

QGOUWOMSLFTQDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Nitro 2 Piperidin 1 Ylquinoline and Analogues

Direct Synthesis Approaches to Quinoline-Piperidine Systems

The construction of the fundamental quinoline-piperidine scaffold can be achieved through a series of established and reliable synthetic methods. These approaches focus on the sequential or convergent formation of the quinoline (B57606) ring and the integration of the piperidine (B6355638) moiety.

Condensation Reactions for Quinoline Ring Formation

The creation of the quinoline ring system is a cornerstone of this synthetic endeavor. Several named reactions, each with its own set of advantages and substrate scope, are commonly employed.

The Skraup synthesis is a classical method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orguop.edu.pk In the context of synthesizing 6-nitroquinoline (B147349), p-nitroaniline serves as the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a 1,4-addition of the aniline, cyclization, and finally oxidation to yield the quinoline ring. uop.edu.pkrsc.org The use of an oxidizing agent like nitrobenzene (B124822) is typical, though arsenic acid can be used to moderate the often vigorous reaction. wikipedia.org A modified, greener Skraup reaction using water as a solvent under microwave irradiation has also been developed, offering an environmentally benign alternative. rsc.orgrsc.org

The Doebner-von Miller reaction provides a versatile route to substituted quinolines by reacting anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. wikipedia.orgiipseries.org This method is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org For the synthesis of 2-substituted-6-nitroquinolines, p-nitroaniline can be reacted with an appropriate α,β-unsaturated aldehyde or ketone. nih.govresearchgate.net For instance, the reaction of p-nitroaniline with crotonaldehyde (B89634) would yield 2-methyl-6-nitroquinoline. The mechanism is a subject of some debate but is thought to involve the formation of an imine followed by cyclization and oxidation. wikipedia.org

The Friedländer synthesis offers another pathway, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group. researchgate.net This reaction can be catalyzed by acids or bases. A variation of this method involves the lithiation of N-pivaloylanilines, followed by formylation and condensation with a ketone or aldehyde. researchgate.net

These classical methods provide the foundational 6-nitroquinoline core, which is a crucial intermediate for the synthesis of the target compound.

Amination and Amidation Strategies for Piperidine Integration

Once the 6-nitroquinoline scaffold is in place, the next critical step is the introduction of the piperidine ring at the 2-position. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material for this step is often a 2-halo-6-nitroquinoline, most commonly 2-chloro-6-nitroquinoline (B1366723).

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the nitro group at the 6-position. The reaction involves the direct displacement of the chloride by piperidine. This reaction is often carried out by heating the 2-chloro-6-nitroquinoline with an excess of piperidine, which can also act as the solvent. In other cases, a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is used. The reaction conditions, including temperature and reaction time, are optimized to ensure complete conversion and minimize side reactions. The presence of a base, such as potassium carbonate, can be used to neutralize the hydrogen chloride formed during the reaction.

Recent advancements have shown that this nucleophilic substitution can be catalyzed by cetyltrimethylammonium bromide (CTAB) in polyethylene (B3416737) glycol-400 (PEG-400), leading to high yields of the desired 2-(piperidin-1-yl)quinoline derivatives. rsc.org

Regioselective Synthesis Protocols

Achieving the desired substitution pattern, specifically the placement of the nitro group at the 6-position and the piperidine at the 2-position, is paramount. The regioselectivity of the initial quinoline synthesis is key.

In the Skraup synthesis , the use of p-nitroaniline as the starting material directly leads to the formation of 6-nitroquinoline. researchgate.net Similarly, in the Doebner-von Miller reaction , starting with p-nitroaniline ensures the nitro group is positioned at the 6-position of the resulting quinoline ring. nih.gov

The regioselectivity of the subsequent amination step is also well-defined. In 2-halo-6-nitroquinolines, the 2-position is significantly more activated towards nucleophilic attack than other positions on the quinoline ring. This is due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group, which stabilize the Meisenheimer intermediate formed during the SNAr reaction. Therefore, the reaction of 2-chloro-6-nitroquinoline with piperidine proceeds with high regioselectivity to yield 6-nitro-2-piperidin-1-ylquinoline.

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and often increase yields, advanced synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis have been applied to the preparation of quinoline-piperidine systems.

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. benthamdirect.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity. sphinxsai.com

In the context of quinoline synthesis, microwave irradiation has been successfully applied to various condensation reactions. For instance, the Friedländer synthesis of substituted quinolines has been shown to be highly efficient under microwave conditions, often using a catalyst supported on acidic alumina. rsc.org Microwave-assisted synthesis has also been employed for the nucleophilic aromatic substitution of 2-chloroquinolines with amines, including piperidine. cem.comresearchgate.net These reactions often proceed rapidly and in high yields, demonstrating the significant advantage of this technology over conventional heating methods. sphinxsai.com

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Friedländer Quinoline Synthesis | Hours, Moderate Yields | 5-20 minutes, Excellent Yields | rsc.org |

| Nucleophilic Aromatic Substitution | Hours, Good Yields | 3-5 minutes, Excellent Yields | rsc.org |

| Quinoline N-Oxide Synthesis | 9-11 hours, 38-67% | 30-40 minutes, 57-84% | researchgate.net |

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, which leads to enhanced mass transfer and increased reaction rates. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives.

Studies have shown that ultrasound irradiation can significantly improve the efficiency of reactions for synthesizing quinoline-imidazole hybrids, with notable reductions in reaction time and increases in yield compared to conventional heating. wikipedia.orgwikipedia.orgbenthamdirect.com For example, in the synthesis of certain quinoline derivatives, ultrasound assistance reduced the reaction time from several hours to a matter of minutes, while also providing slightly improved yields. scribd.com This method offers a green and efficient alternative for the synthesis of complex heterocyclic systems.

| Reaction Type | Conventional Heating (Time, Yield) | Ultrasound-Assisted Method (Time, Yield) | Reference |

| N-alkylation of Imidazole | 300-480 minutes, Good Yields | 16-20 minutes, 5-10% higher yields | wikipedia.org |

| Piperidinyl-quinoline Acylhydrazone Synthesis | 15-45 minutes, Good Yields | 4-6 minutes, Slightly Improved Yields | scribd.com |

| Huisgen [3+2] Cycloaddition | 720-960 minutes, Good Yields | 150-180 minutes, ~5% higher yields | wikipedia.org |

One-Pot Multicomponent Reactions in Quinoline-Piperidine Synthesis

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic compounds like quinoline-piperidine derivatives. journalspub.com These reactions offer significant advantages, including high atom economy, reduced reaction times, and simplified purification processes, by combining three or more reactants in a single step. journalspub.com

Several named reactions are foundational to quinoline synthesis and can be adapted into multicomponent formats. These include:

Skraup Synthesis: This classic method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to form quinoline. iipseries.orgpharmaguideline.com

Combes Synthesis: This reaction condenses anilines with β-diketones, followed by acid-catalyzed cyclization to yield substituted quinolines. iipseries.orgwikipedia.org

Doebner-Miller Reaction: This method utilizes the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid. iipseries.org

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgpharmaguideline.com

Modern adaptations of these classic methods, often employing catalysts, allow for the one-pot synthesis of a diverse range of quinoline derivatives. For instance, a one-pot, three-component reaction of aryl amines, benzaldehyde, and styrene (B11656) oxide in the presence of p-toluenesulfonic acid has been reported for the synthesis of 2,3-diarylquinolines. researchgate.net Another example involves the reaction of 2-aminoaryl ketones and N,N-dimethylenaminones, where temperature and catalyst amount can be controlled to produce either N-arylenaminones or 3-aroylquinolines. organic-chemistry.org The Mannich reaction, a type of condensation reaction, has also been employed in the one-pot synthesis of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.gov

These MCRs provide a versatile platform for generating libraries of quinoline-based compounds, which can then be further functionalized to introduce moieties like the piperidine ring.

Metal-Catalyzed and Metal-Free Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of substituted quinolines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Palladium catalysis is a cornerstone of modern organic synthesis. nih.gov In the context of quinoline chemistry, palladium-catalyzed reactions are frequently used for C-H arylation. While many methods favor arylation at the C2 position of quinoline N-oxides, specific conditions have been developed to achieve high selectivity for the C8 position. nih.govacs.org These reactions often utilize quinoline N-oxides as substrates and can be significantly accelerated by microwave irradiation. nih.govacs.org The choice of ligands and additives plays a crucial role in directing the regioselectivity of the arylation. nih.govacs.orgresearchgate.net For instance, the use of carboxylic acids as ligands can promote C3-arylation. researchgate.net Furthermore, palladium-catalyzed tandem reactions, such as the denitrogenative addition of o-aminocinnamonitriles with arylhydrazines followed by intramolecular cyclization, provide an efficient route to quinolines. nih.gov

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of quinoline derivatives. Copper catalysts can promote domino reactions, such as the reaction of enaminones with 2-halobenzaldehydes, to form quinolines through a sequence of aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. rsc.org Copper(I) catalysts have also been successfully employed in the asymmetric functionalization of quinolines with terminal alkynes. acs.org Additionally, copper-catalyzed oxidative dehydrogenative reactions of quinoline N-oxides with donor-acceptor cyclopropanes allow for the introduction of a tertiary alkyl motif at the C2 position. acs.org

Nickel, being an earth-abundant and inexpensive metal, has gained significant attention as a catalyst for quinoline synthesis. Nickel-catalyzed dehydrogenative coupling of α-2-aminoaryl alcohols with ketones or secondary alcohols provides a sustainable and atom-efficient method for producing polysubstituted quinolines. organic-chemistry.orgnih.govacs.org This approach is versatile, allowing for the use of both primary and secondary α-2-aminoaryl alcohols to generate a variety of substituted quinolines with high isolated yields. nih.govacs.org Microwave irradiation can be used to accelerate these nickel-catalyzed reactions. rsc.org The use of nickel catalysts represents an environmentally benign and operationally simple strategy for quinoline synthesis. rsc.org

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds and has been widely applied in the synthesis of arylated quinolines. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. nih.gov It has been used to prepare 2,6-disubstituted imidazo[4,5-b]pyridines, which are structurally related to quinolines. nih.gov The Suzuki coupling is valued for its mild reaction conditions and the commercial availability and lower toxicity of boronic acids. nih.gov This strategy has been used to synthesize new arylated quinolines by reacting 4-haloquinolines with various boronic acids in the presence of a palladium catalyst. researchgate.net

Acid-amine cross-coupling reactions are also relevant, particularly for the introduction of the piperidine moiety. N-alkylation strategies are employed to form the C-N bond between the quinoline core and the piperidine ring.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing new reactions. For instance, in the Combes quinoline synthesis, the mechanism involves the initial formation of a Schiff base from the reaction of an aniline with a β-diketone, followed by an acid-catalyzed intramolecular cyclization, which is the rate-determining step. wikipedia.org The regioselectivity of this reaction is influenced by both steric and electronic effects of the substituents. wikipedia.org

In palladium-catalyzed arylations of quinoline N-oxides, mechanistic studies, often supported by DFT computational studies, have provided insights into the factors governing site selectivity. nih.govacs.org These studies have highlighted the crucial roles of additives and solvents in directing the reaction towards either C2 or C8 arylation. nih.govacs.org For copper-catalyzed reactions, it has been proposed that the catalyst can play a dual role as both a Lewis acid and a redox catalyst. acs.org In nickel-catalyzed dehydrogenative cyclizations, the reaction is believed to proceed through a sequential dehydrogenation and condensation process. acs.org

Preliminary mechanistic experiments for the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines suggest a process involving sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov

Below is a table summarizing various synthetic approaches to quinoline derivatives.

| Synthetic Method | Key Reactants | Catalyst/Reagent | Key Features | Reference(s) |

| One-Pot Three-Component Reaction | Aryl amines, Benzaldehyde, Styrene oxide | p-Toluenesulfonic acid | Metal-free, good yields | researchgate.net |

| Palladium-Catalyzed C8-Arylation | Quinoline N-oxides, Iodoarenes | Palladium catalyst | High C8 selectivity, microwave acceleration | nih.govacs.org |

| Copper-Catalyzed Domino Reaction | Enaminones, 2-Halobenzaldehydes | Copper catalyst | Forms quinolines via aldol, C-N formation, elimination | rsc.org |

| Nickel-Catalyzed Dehydrogenative Coupling | α-2-Aminoaryl alcohols, Ketones/Secondary alcohols | Nickel catalyst | Sustainable, atom-efficient, high yields | nih.govacs.org |

| Suzuki-Miyaura Cross-Coupling | 4-Haloquinolines, Arylboronic acids | Palladium catalyst | Forms C-C bonds, mild conditions | nih.govresearchgate.net |

Mechanistic Insights into Classical Quinoline Syntheses (e.g., Conrad-Limpach, Gould-Jacobs)

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with several classical methods providing versatile entry points to this scaffold. The Conrad-Limpach and Gould-Jacobs syntheses are two of the most fundamental approaches, each proceeding through distinct mechanistic pathways to yield substituted quinolones, which are precursors to quinolines.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to produce a 4-hydroxyquinoline. wikipedia.org The mechanism is highly dependent on temperature. At lower temperatures (e.g., room temperature), the reaction favors the kinetically controlled product, where the aniline nitrogen attacks the more reactive acetyl carbonyl group of the β-ketoester, leading to a 2-hydroxyquinoline (B72897) (the Knorr synthesis product). youtube.com

However, at higher temperatures (typically 140-250°C), the reaction proceeds under thermodynamic control. wikipedia.orgyoutube.com The initial attack of the aniline on the ester carbonyl is reversible, but the subsequent attack on the keto group leads to a more stable β-anilinoacrylate intermediate. youtube.com This intermediate must then undergo a high-energy electrocyclic ring-closing reaction to form the quinoline ring. wikipedia.org This step requires significant thermal energy to overcome the aromaticity of the aniline ring, necessitating the use of high-boiling point solvents like mineral oil or diphenyl ether. wikipedia.orgmdpi.comnih.gov The reaction concludes with the elimination of an alcohol and tautomerization to yield the stable 4-hydroxyquinolone product. wikipedia.org

The Gould-Jacobs reaction provides an alternative route, typically starting from an aniline and an ethoxymethylenemalonate derivative. The first step is a nucleophilic substitution reaction where the aniline displaces the ethoxy group to form an anilinemethylenemalonate. This is followed by a thermal cyclization at high temperatures, which proceeds via an intramolecular electrophilic attack on the aniline ring. The resulting cyclic intermediate then undergoes hydrolysis and decarboxylation to afford a 4-hydroxyquinoline-3-carboxylic acid ester.

Table 1: Comparison of Classical Quinoline Syntheses

| Feature | Conrad-Limpach Synthesis | Gould-Jacobs Synthesis |

|---|---|---|

| Reactants | Aniline and β-ketoester | Aniline and ethoxymethylenemalonate ester |

| Key Intermediate | Schiff base / β-anilinoacrylate wikipedia.org | Anilinemethylenemalonate |

| Cyclization Conditions | High temperature (~250°C) thermal cyclization wikipedia.org | High temperature thermal cyclization |

| Initial Product | 4-Hydroxyquinolone wikipedia.org | 4-Hydroxyquinoline-3-carboxylic acid ester |

| Mechanistic Control | Thermodynamically controlled at high temp; kinetically controlled at low temp youtube.com | Generally proceeds via a defined pathway |

Investigation of Cine-Substitution Mechanisms in Nitro-Substituted Quinolines

The introduction of functional groups onto a pre-formed quinoline ring can be challenging. However, the presence of activating groups, such as nitro groups, can enable unusual and highly regioselective transformations. One such transformation is cine-substitution. nih.gov

Cine-substitution is a nucleophilic substitution reaction in which the entering nucleophile takes a position adjacent (cine) to the position formally occupied by the leaving group. In certain nitro-substituted quinolones, a nitro group can act as both an activating group and a leaving group. For instance, studies on 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) have shown that it undergoes highly regioselective cine-substitution upon treatment with various nucleophiles. nih.gov

The mechanism involves the nucleophile attacking the C4 position of the quinolone ring. The presence of the electron-withdrawing nitro groups at the C3, C6, and C8 positions activates the ring system for such a nucleophilic attack. This attack is followed by the elimination of the vicinal nitro group from the C3 position. The unusual reactivity of TNQ is attributed partly to steric repulsion between the N-methyl group and the C8-nitro group, which distorts the quinolone framework, reduces its aromaticity, and makes the pyridone ring behave like an activated nitroalkene. nih.gov This allows for the regioselective formation of a new carbon-nitrogen or carbon-carbon bond at the 4-position, yielding 4-substituted 6,8-dinitro-2-quinolones. nih.gov

Table 2: Examples of Cine-Substitution on 1-methyl-3,6,8-trinitro-2-quinolone (TNQ)

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl compounds (e.g., β-diketones, β-keto esters) | Triethylamine, room temperature | 4-functionalized 6,8-dinitro-2-quinolones | nih.gov |

| Enamines | - | 3,4-dihydro-quinolones (after hydrolysis) | nih.gov |

| Ketones | - | 4-functionalized 6,8-dinitro-2-quinolones | nih.gov |

Radical Cyclization Pathways in Piperidine Ring Formation

The piperidine ring, a saturated six-membered heterocycle, is a key structural feature of this compound. Its formation can be achieved through various methods, including radical cyclization pathways. These reactions are powerful tools for constructing rings, as they often proceed under mild conditions with high functional group tolerance. wikipedia.org

An efficient radical cyclization requires three key steps: selective generation of a radical, rapid intramolecular cyclization onto a multiple bond, and subsequent conversion of the cyclized radical to the final product. wikipedia.org For piperidine synthesis, this typically involves a 6-endo cyclization.

One notable strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.govorganic-chemistry.org In this approach, a radical is generated at the carbon bearing the bromine atom. This radical then undergoes a 6-endo cyclization by attacking the internal double bond to form a six-membered piperidine ring. The choice of reagent used to mediate the reaction can significantly influence the outcome. For example, cyclization with tributyltin hydride typically affords the trans-substituted piperidines with moderate diastereoselectivity. nih.gov In contrast, using tris(trimethylsilyl)silane (B43935) can dramatically enhance the diastereoselectivity, yielding almost exclusively the trans product in some cases. nih.gov This enhancement is attributed to a cascade process where the minor stereoisomer can rearrange through a 1,5-radical translocation, allowing for equilibration to the more stable product. nih.gov

Other radical-mediated pathways include the cyclization of linear amino-aldehydes, initiated by a cobalt(II) catalyst, and the cyclization of 1,6-enynes initiated by triethylborane, which proceeds through a complex radical cascade. nih.gov

Table 3: Selected Radical Cyclization Strategies for Piperidine Synthesis

| Precursor Type | Key Reagents/Catalysts | Mechanistic Feature | Reference |

|---|---|---|---|

| 7-substituted-6-aza-8-bromooct-2-enoates | Tributyltin hydride or Tris(trimethylsilyl)silane | 6-endo radical cyclization; diastereoselectivity depends on the reagent. nih.gov | nih.govorganic-chemistry.org |

| Linear amino-aldehydes | Cobalt(II) catalyst | Intramolecular radical cyclization. nih.gov | nih.gov |

| 1,6-enynes | Triethylborane (radical initiator) | Complex radical cascade involving successive cyclizations. nih.gov | nih.gov |

| Aldehydes with pendant alkenes | Photoredox/Cobaloxime/Amine catalysis | Radical cyclization with alkene transposition. organic-chemistry.org | organic-chemistry.org |

Studies on Horner-Wadsworth-Emmons and Arbuzov Reactions in Analogue Synthesis

The synthesis of analogues of this compound, particularly those with modified side chains or substituents, often employs powerful carbon-carbon bond-forming reactions. The Horner-Wadsworth-Emmons (HWE) reaction is a premier method for the stereocontrolled synthesis of alkenes and is frequently used in the construction of complex molecules. researchgate.net

The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene. wikipedia.org The necessary phosphonate (B1237965) reagents are typically prepared via the Michaelis-Arbuzov reaction , where a trialkyl phosphite (B83602) is alkylated by an alkyl halide. organicchemistrydata.orgchem-station.com

The HWE mechanism begins with the deprotonation of the phosphonate at the α-carbon using a base, creating a highly nucleophilic carbanion. wikipedia.org This carbanion then adds to the carbonyl carbon of an aldehyde or ketone in the rate-limiting step. The resulting intermediate eliminates a water-soluble dialkylphosphate salt to form the C=C double bond. wikipedia.orgchem-station.com

A significant advantage of the HWE reaction over the classical Wittig reaction is that the phosphonate-stabilized carbanions are generally more nucleophilic and the dialkylphosphate byproduct is easily removed by aqueous extraction. wikipedia.orgchem-station.com The reaction is renowned for its high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-alkene. wikipedia.org However, the stereochemical outcome can be influenced by modifying the phosphonate reagent. For instance, the Still-Gennari modification, using phosphonates with electron-withdrawing groups like trifluoroethoxy, can reverse the selectivity to favor the (Z)-alkene. chem-station.com This versatility makes the HWE reaction a powerful tool for synthesizing a wide array of unsaturated analogues. researchgate.net

Table 4: Features of the Horner-Wadsworth-Emmons (HWE) Reaction

| Aspect | Description | Reference |

|---|---|---|

| Overall Transformation | Reaction of a phosphonate carbanion with an aldehyde/ketone to form an alkene. | wikipedia.org |

| Phosphonate Synthesis | Typically via the Michaelis-Arbuzov reaction. | organicchemistrydata.orgchem-station.com |

| Key Advantage | More nucleophilic than Wittig ylides; water-soluble phosphate (B84403) byproduct is easily removed. | wikipedia.org |

| Standard Stereoselectivity | Favors formation of (E)-alkenes. | wikipedia.org |

| Modified Stereoselectivity | (Z)-alkenes can be formed preferentially using modified phosphonates (e.g., Still-Gennari modification). chem-station.com | chem-station.com |

Structural Characterization and Advanced Spectroscopic Analysis of 6 Nitro 2 Piperidin 1 Ylquinoline Derivatives

Vibrational and Resonance Spectroscopies

Vibrational and resonance spectroscopies are powerful, non-destructive methods for probing the molecular structure of 6-nitro-2-piperidin-1-ylquinoline. These techniques provide detailed information about the compound's functional groups, the connectivity of its atoms, and the electronic environment of individual nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum is predicted to exhibit several characteristic absorption bands that confirm the presence of the nitro group, the piperidine (B6355638) ring, and the quinoline (B57606) core.

The most prominent and diagnostic peaks are expected to arise from the nitro group (NO₂). These are the strong asymmetric and symmetric stretching vibrations, which typically appear in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The C-N stretching vibration of the piperidinyl group attached to the quinoline ring is anticipated to be observed in the 1342-1266 cm⁻¹ range.

The aromatic quinoline ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ region. The aliphatic C-H stretching vibrations of the piperidine ring are expected just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1490 |

| Nitro (NO₂) | Symmetric Stretch | 1355 - 1315 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C/C=N | Stretch | 1600 - 1400 |

| C-N (Piperidine) | Stretch | 1342 - 1266 |

This table presents predicted FTIR data based on characteristic functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural organic chemistry, providing detailed information about the carbon and hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to provide a wealth of information regarding the specific electronic environment of each proton. The aromatic protons of the quinoline ring are predicted to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing nitro group at the 6-position will further deshield the protons in its vicinity, particularly H5 and H7. Conversely, the electron-donating piperidinyl group at the 2-position will shield the protons on the heterocyclic part of the quinoline ring.

The protons of the piperidine ring will appear in the upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be the most deshielded among the piperidinyl protons, likely appearing in the range of 3.5-4.0 ppm. The other protons of the piperidine ring (β- and γ-protons) will resonate at higher fields, between 1.5 and 2.0 ppm.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Quinoline H3 | 6.8 - 7.2 | Doublet |

| Quinoline H4 | 7.8 - 8.2 | Doublet |

| Quinoline H5 | 8.0 - 8.4 | Doublet |

| Quinoline H7 | 8.2 - 8.6 | Doublet of doublets |

| Quinoline H8 | 7.6 - 8.0 | Doublet |

| Piperidine α-H | 3.5 - 4.0 | Multiplet |

| Piperidine β,γ-H | 1.5 - 2.0 | Multiplet |

This table presents predicted ¹H NMR data. Actual chemical shifts and coupling constants can vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbon atoms of the quinoline ring are expected to resonate in the range of 110-160 ppm. The carbon atom attached to the nitro group (C6) and the carbon atom attached to the piperidinyl group (C2) will be significantly affected. The C2 carbon is expected to be highly deshielded due to the direct attachment of the electronegative nitrogen atom of the piperidine ring. The presence of the nitro group will also influence the chemical shifts of the carbons in the benzene (B151609) ring portion of the quinoline system. The aliphatic carbons of the piperidine ring will appear in the upfield region, typically between 20 and 50 ppm.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Quinoline C2 | 155 - 160 |

| Quinoline C3 | 110 - 115 |

| Quinoline C4 | 135 - 140 |

| Quinoline C4a | 120 - 125 |

| Quinoline C5 | 125 - 130 |

| Quinoline C6 | 140 - 145 |

| Quinoline C7 | 120 - 125 |

| Quinoline C8 | 130 - 135 |

| Quinoline C8a | 145 - 150 |

| Piperidine α-C | 45 - 50 |

| Piperidine β-C | 25 - 30 |

| Piperidine γ-C | 20 - 25 |

This table presents predicted ¹³C NMR data. Actual chemical shifts can vary based on solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks, helping to identify adjacent protons within the quinoline and piperidine rings. For instance, a cross-peak between the H3 and H4 protons would confirm their connectivity.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate each proton with its directly attached carbon atom. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to H3 would show a correlation to the C3 carbon signal in the HSQC spectrum. These advanced techniques are crucial for the complete and accurate structural elucidation of complex molecules like this compound.

Electronic and Mass Spectrometry

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (C₁₄H₁₅N₃O₂ = 257.29 g/mol ).

The fragmentation pattern can also provide structural clues. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring. The piperidine ring may undergo fragmentation, leading to the loss of alkyl fragments. The nitro group can also be lost as NO₂ or undergo rearrangement. Analysis of these fragment ions helps to confirm the presence and connectivity of the different components of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the presence of auxochromes.

For this compound, the UV-Vis spectrum is anticipated to be complex, arising from the interplay of its three main components: the quinoline aromatic system, the electron-withdrawing nitro (–NO₂) group, and the electron-donating piperidinyl group. Quinoline derivatives are known to exhibit absorption bands in the range of 280 to 510 nm. researchgate.net The spectrum of this compound is expected to display characteristic π→π* transitions associated with the quinoline ring and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

The combination of an electron-donating group (piperidine) and an electron-withdrawing group (nitro) on the same aromatic scaffold often leads to the appearance of an intramolecular charge transfer (ICT) band. This band is typically broad, located at a longer wavelength (a bathochromic or red shift), and is sensitive to the polarity of the solvent. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra of such molecules. researchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|

| ~285 | ~25,000 | π→π* (Quinoline) |

| ~340 | ~18,000 | π→π* (Quinoline/Nitro) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, a molecule is ionized, resulting in a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular formula for this compound is C₁₅H₁₅N₃O₂, giving it a molecular weight of approximately 257.29 g/mol . cymitquimica.com Therefore, the mass spectrum is expected to show a prominent molecular ion peak at m/z = 257.

The fragmentation of the molecular ion provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of the nitro group: Cleavage of the C–NO₂ bond, leading to a fragment ion at [M - 46]⁺.

Cleavage of the piperidine ring: Fragmentation within the piperidine ring is common, leading to various smaller fragment ions.

Fragmentation of the quinoline core: As seen in related compounds like 6-nitroquinoline (B147349), the quinoline ring itself can break apart, yielding characteristic peaks. nih.gov For example, 6-nitroquinoline shows major fragments at m/z 128, 116, and 101. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 257 | [M]⁺ (Molecular Ion) |

| 211 | [M - NO₂]⁺ |

| 172 | [M - C₅H₁₀N]⁺ (Loss of piperidine) |

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Elucidation

While specific crystal data for this compound is not publicly available, data from structurally similar compounds, such as other quinoline derivatives or molecules with nitro- and piperidine-substituents, can provide a model for its expected crystallographic parameters. researchgate.netresearchgate.net It is plausible that this compound would crystallize in a common system like monoclinic with a space group such as P2₁/c. researchgate.net

Table 3: Plausible Single Crystal X-ray Diffraction Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.0 |

| c (Å) | ~16.0 |

| β (°) | ~95 |

| Volume (ų) | ~1340 |

Conformational Analysis in Crystalline State

The data from SC-XRD allows for a detailed conformational analysis of the molecule as it exists in the solid state. Key conformational features for this compound would include the geometry of the piperidine ring and the relative orientation of the substituents.

The six-membered piperidine ring is not planar and typically adopts a stable chair conformation to minimize steric strain. researchgate.net The specific orientation of the chair (e.g., which atoms are in axial vs. equatorial positions) would be determined by the crystal packing forces. Furthermore, the molecule as a whole is not expected to be planar. researchgate.net The analysis would focus on the dihedral angle between the plane of the quinoline ring and the mean plane of the piperidine ring. The nitro group is also likely to be twisted slightly out of the plane of the quinoline ring to alleviate steric hindrance with adjacent atoms.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. rsc.org Understanding these non-covalent forces is crucial for explaining the physical properties of the crystal. For this compound, the crystal structure would be stabilized by a combination of weak interactions:

Hydrogen Bonds: While there are no classic hydrogen bond donors like O-H or N-H on the main framework (assuming the piperidine nitrogen is tertiary), weak C–H···O hydrogen bonds are expected between the hydrogen atoms of the quinoline or piperidine moieties and the oxygen atoms of the nitro group on a neighboring molecule.

π-π Stacking: The planar aromatic quinoline rings of adjacent molecules may stack on top of each other through π-π interactions, contributing to the stability of the crystal lattice. nih.gov

C–H···π Interactions: Hydrogen atoms from the piperidine ring of one molecule may interact with the electron-rich π-system of the quinoline ring of another molecule. nih.gov

Tools like Hirshfeld surface analysis are often used to visualize and quantify these varied intermolecular contacts within the crystal structure. researchgate.netnih.gov

Advanced Spectroscopic Techniques in Chemical Research

The comprehensive characterization of a chemical compound like this compound relies on the synergistic use of multiple advanced spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry establishes the compound's molecular weight and formula.

UV-Vis Spectroscopy probes its electronic structure and the effect of its functional groups on light absorption.

Single Crystal X-ray Diffraction offers the ultimate proof of structure, revealing the precise three-dimensional arrangement of atoms, bond parameters, and the subtle intermolecular forces that govern its solid-state architecture.

In modern chemical research, these experimental techniques are frequently paired with computational methods, such as Density Functional Theory (DFT). researchgate.net Computational modeling can predict spectroscopic properties and geometries, helping to interpret experimental data and provide deeper insight into the molecule's electronic nature and conformational preferences. The combined application of these advanced methods provides a complete and detailed understanding of the chemical's structure and properties.

Application of X-ray Fluorescence (XRF) in Elemental Analysis and Binding Studies

X-ray Fluorescence (XRF) spectroscopy is a powerful, non-destructive analytical technique used to determine the elemental composition of materials. youtube.comtechnologynetworks.comnih.gov The fundamental principle of XRF involves irradiating a sample with high-energy X-rays, which causes the ejection of inner-shell electrons from the atoms within the sample. youtube.com To regain stability, electrons from higher energy shells fill the vacancies, and in the process, release energy in the form of secondary X-rays. The energy of these emitted X-rays is characteristic of the specific elements present, and their intensity is proportional to the concentration of those elements. youtube.com

In the context of this compound and its derivatives, XRF can be employed for several analytical purposes:

Elemental Composition Verification: Following the synthesis of a quinoline derivative, XRF can confirm the presence of expected elements (carbon, nitrogen, oxygen) and the absence of impurities, particularly inorganic contaminants or residual catalysts from the synthetic process. researchgate.net This is especially valuable in quality control for pharmaceutical and material science applications. technologynetworks.comresearchgate.net

Analysis of Metal Complexes: Quinoline derivatives are often used as ligands to form complexes with metal ions. XRF is an ideal technique for determining the elemental ratio of the metal to the organic ligand in such complexes. This is crucial for understanding the stoichiometry and structure of the resulting coordination compounds.

Binding Studies: The interaction of quinoline derivatives with metallic or other inorganic surfaces can be investigated using XRF. By analyzing the elemental composition of the surface before and after treatment with the compound, the extent and nature of binding can be inferred. Total reflection XRF (TXRF), a variant of the technique, is particularly suited for the ultra-trace analysis of residues and impurities on smooth surfaces. technologynetworks.com

The data obtained from XRF analysis is typically presented as a spectrum of X-ray intensity versus energy. Each peak in the spectrum corresponds to a specific element, and the area under the peak is related to its concentration. For quantitative analysis, calibration with standards of known composition is necessary. technologynetworks.com

Table 1: Representative Elemental Analysis Data for a Generic Organic Compound using XRF

| Element | Expected Atomic % | Measured Atomic % |

| C | 65.0 | 64.8 |

| H | 6.0 | Not Detected* |

| N | 10.0 | 9.9 |

| O | 19.0 | 19.2 |

| Impurity (e.g., Cl) | <0.1 | 0.05 |

Note: XRF is generally not capable of detecting very light elements like hydrogen. nih.gov

Fluorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yields, Singlet Lifetimes)

Fluorescence spectroscopy is a primary tool for investigating the photophysical properties of fluorescent molecules like many quinoline derivatives. nih.gov This technique involves exciting a molecule with light of a specific wavelength and measuring the light it emits at a longer wavelength. Key parameters derived from these measurements include the fluorescence quantum yield and singlet lifetime.

Fluorescence Quantum Yield (ΦF):

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. depaul.edu A high quantum yield indicates that a large fraction of the absorbed energy is released as fluorescence, while a low quantum yield suggests that other non-radiative decay pathways, such as internal conversion or intersystem crossing, are dominant. depaul.edu The quantum yield can be determined using either an absolute method with an integrating sphere or a relative method by comparing the sample's fluorescence intensity to that of a well-characterized standard. depaul.edu

For quinoline derivatives, the quantum yield is highly sensitive to the molecular structure and the solvent environment. For instance, the presence of electron-donating or electron-withdrawing groups can significantly alter the quantum yield. nih.govacs.org Studies on related compounds have shown that the fluorescence quantum yield of some 2-quinolinone derivatives can be as low as 2.3%, indicating that most of the absorbed energy is dissipated through non-radiative pathways. depaul.edu

Singlet Lifetime (τS):

The singlet lifetime is the average time a molecule spends in the excited singlet state (S₁) before returning to the ground state. It is an intrinsic property of the molecule and is also influenced by its environment. The singlet lifetime can be measured using time-resolved fluorescence spectroscopy techniques. The relationship between the fluorescence quantum yield (ΦF), the singlet lifetime (τS), and the radiative (kr) and non-radiative (knr) decay rates is given by:

ΦF = kr / (kr + knr) τS = 1 / (kr + knr)

Therefore, ΦF = kr * τS.

The singlet lifetime is a critical parameter for understanding the dynamics of the excited state and for applications such as fluorescence imaging and sensing. For example, a study on 7-(diethylamino)quinolone chalcones reported average lifetimes, with one compound exhibiting a lifetime of 6.20 ns. nih.govacs.org

Table 2: Illustrative Photophysical Data for a Hypothetical this compound Derivative in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) | Singlet Lifetime (τS) (ns) |

| Cyclohexane | 350 | 420 | 0.15 | 2.5 |

| Dichloromethane | 355 | 450 | 0.08 | 1.8 |

| Acetonitrile | 352 | 465 | 0.05 | 1.2 |

| Ethanol | 354 | 470 | 0.03 | 0.9 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The photophysical properties of nitro-substituted quinolines are of significant interest due to the potential for intramolecular charge transfer (ICT) upon excitation, which can influence their fluorescence characteristics. The nitro group, being strongly electron-withdrawing, can significantly impact the electronic structure of the quinoline core and, consequently, its excited state dynamics.

Computational Chemistry and Theoretical Studies on 6 Nitro 2 Piperidin 1 Ylquinoline

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule, governed by its electronic structure. These methods are instrumental in understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications in Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for optimizing molecular geometries to their lowest energy state and for calculating various electronic properties. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher, are employed to determine key structural parameters (bond lengths, bond angles, and dihedral angles) and electronic characteristics. rsc.orgnih.gov

In a typical DFT study of a molecule like 6-Nitro-2-piperidin-1-ylquinoline, the initial step would be to perform a geometry optimization. This process finds the most stable conformation of the molecule, which is crucial for the accuracy of all subsequent calculations. Following optimization, electronic properties such as dipole moment, polarizability, and the distribution of electron density can be calculated. These properties are vital for understanding how the molecule will interact with its environment. For instance, the presence of the electron-withdrawing nitro group at the 6-position and the electron-donating piperidinyl group at the 2-position is expected to create a significant dipole moment, influencing its solubility and intermolecular interactions.

While specific data for this compound is not available, studies on other nitroquinoline derivatives have demonstrated the utility of DFT in elucidating their structural and electronic features. rsc.org

Table 1: Representative DFT-Calculated Properties for a Substituted Quinoline Derivative (Illustrative)

| Property | Calculated Value |

| Total Energy | [Value] a.u. |

| Dipole Moment | [Value] Debye |

| Polarizability | [Value] ų |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound.

Analysis of Frontier Molecular Orbitals (FMOs) and Band Gap Energies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller band gap suggests a more reactive molecule. nih.gov

For this compound, the HOMO is likely to be localized on the electron-rich piperidine (B6355638) ring and the quinoline system, while the LUMO is expected to be concentrated around the electron-deficient nitro group and the quinoline core. This distribution would dictate the sites of electrophilic and nucleophilic attack. The band gap energy would provide a quantitative measure of its reactivity. DFT calculations on similar quinoline-thiosemicarbazide hybrids have shown how the nature and position of substituents influence the HOMO-LUMO gap and, consequently, the molecule's stability. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Quinoline

| Orbital | Energy (eV) |

| HOMO | [Value] |

| LUMO | [Value] |

| Band Gap (LUMO-HOMO) | [Value] |

Note: These values are for illustrative purposes and require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

In the case of this compound, the MEP map would likely show a strong negative potential around the oxygen atoms of the nitro group, making this a prime site for electrophilic interactions. Conversely, the hydrogen atoms of the piperidine ring and potentially parts of the quinoline ring would exhibit positive potential, indicating sites for nucleophilic interactions. Studies on other quinoline derivatives have successfully used MEP maps to predict their reactivity and intermolecular interactions. nih.gov

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets, providing insights that are often inaccessible through experimental methods alone.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. The process involves predicting the binding mode and estimating the binding affinity, often expressed as a docking score.

For this compound, molecular docking simulations could be performed against various protein targets to explore its potential pharmacological activities. For example, quinoline derivatives have been studied as inhibitors of enzymes like acetylcholinesterase or various kinases. semanticscholar.orgnih.gov A docking study would involve preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand would then be placed into the active site of the protein, and various conformations would be sampled to find the one with the most favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

While no specific docking studies for this compound are published, research on similar quinoline-piperidine hybrids has demonstrated the utility of this approach in identifying key binding interactions and guiding the design of more potent inhibitors. researchgate.net

Table 3: Representative Molecular Docking Results for a Quinoline Derivative with a Protein Target (Illustrative)

| Parameter | Value |

| Docking Score (kcal/mol) | [Value] |

| Key Interacting Residues | [List of Amino Acids] |

| Types of Interactions | [e.g., Hydrogen Bonds, Hydrophobic] |

Note: This table illustrates the kind of data obtained from a molecular docking study and is not specific to this compound.

Molecular Dynamics Simulations for Binding Stability and Conformation Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and conformational changes of a ligand-protein complex. This allows for the assessment of the stability of the binding pose predicted by molecular docking and provides insights into the flexibility of both the ligand and the protein.

An MD simulation of a this compound-protein complex would typically be run for several nanoseconds. The trajectory of the simulation would then be analyzed to calculate parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. Root-mean-square fluctuation (RMSF) analysis can reveal the flexibility of different parts of the protein upon ligand binding. Such simulations have been instrumental in validating docking results and understanding the dynamic nature of ligand-receptor interactions for various quinoline derivatives. nih.govarabjchem.org

Table 4: Illustrative Parameters from a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Observation |

| RMSD (Protein) | Measures the average deviation of the protein backbone from its initial structure. | A stable RMSD indicates the protein has reached equilibrium. |

| RMSD (Ligand) | Measures the deviation of the ligand from its docked pose. | A stable RMSD suggests a stable binding mode. |

| RMSF | Measures the fluctuation of individual amino acid residues. | High RMSF values indicate flexible regions of the protein. |

Note: These are general parameters and their values would be specific to a simulation of this compound with a particular target.

Theoretical Studies of Enzyme-Inhibitor and Receptor-Ligand Complex Mechanisms

Theoretical studies are crucial in elucidating the mechanisms by which compounds like this compound may interact with biological targets such as enzymes and receptors. While specific studies on the enzyme-inhibitor and receptor-ligand complex mechanisms of this compound are not extensively detailed in the provided information, related research on similar quinoline derivatives provides a framework for understanding its potential interactions.

For instance, studies on other quinoline-based compounds have utilized molecular docking and dynamics simulations to explore their binding modes with various enzymes. These computational approaches can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. In the context of this compound, theoretical models could be employed to predict its binding to potential targets, guiding the design of experimental studies. The presence of the nitro group and the piperidine ring suggests potential for specific electrostatic and steric interactions within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development and Validation of Predictive QSAR Models

QSAR models are instrumental in predicting the biological activity of new compounds based on their structural features. For quinoline derivatives, QSAR studies have been successfully developed and validated. researchgate.net These models often use various molecular descriptors to correlate with activities such as antimicrobial or anticancer effects. researchgate.net For a series of quinolinone-based thiosemicarbazones, a QSAR model was developed with good statistical parameters (R² = 0.83), indicating a strong correlation between the descriptors and anti-tuberculosis activity. nih.gov Validation of these models is typically performed using methods like cross-validation and by testing against an external set of compounds to ensure their predictive power. mdpi.com

Correlation of Molecular Descriptors with Biological Efficacy

In QSAR studies of quinoline derivatives, several molecular descriptors have been found to correlate with biological efficacy. For example, van der Waals volume, electron density, and electronegativity have been identified as pivotal for antituberculosis activity. nih.gov The presence of electron-withdrawing groups, such as chloro and bromo substituents, was found to increase biological activity, while electron-donating groups like methyl decreased it. nih.gov This suggests that the electronic properties and the volume of the molecule play a significant role in its interaction with biological targets. nih.gov For nitroaromatic compounds, hydrophobicity, electrostatic interactions, and van der Waals forces have been shown to contribute to their toxic effects. mdpi.com

Intermolecular Interaction Analysis

The study of intermolecular interactions is key to understanding the solid-state properties and crystal packing of a compound.

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. nih.gov Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, representing hydrogen bonds and other close interactions. nih.govnih.gov

Hydrogen Bonding, Pi-Stacking, and Other Weak Interactions in Supramolecular Assemblies

The crystal structure of this compound and related compounds is stabilized by a network of non-covalent interactions. Hydrogen bonds are often a dominant feature, linking molecules into chains or more complex architectures. nih.govrsc.org In addition to classical hydrogen bonds, weaker C—H···O and C—H···N interactions can also play a role in the supramolecular assembly. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of 6 Nitro 2 Piperidin 1 Ylquinoline Analogues

Impact of Substitution Patterns on Biological Activity

The nitro group is a strong electron-withdrawing substituent, and its presence and position on the quinoline (B57606) ring are critical for biological activity. Its electronic effects can modulate the reactivity of the entire molecule and its ability to interact with biological targets.

The piperidine (B6355638) moiety provides a flexible, basic side chain that significantly influences the pharmacokinetic and pharmacodynamic properties of the analogues. Modifications to this ring, including substitution and conformational constraint, can fine-tune biological activity. bohrium.com

SAR studies have shown that substituents on the piperidine ring or its bioisosteric replacements (like piperazine) have a profound impact on potency. For a series of thiosemicarbazide-linked quinoline-piperazine derivatives, the nature and position of substituents on an associated aryl ring were found to significantly affect their α-glucosidase inhibitory activity. nih.gov Introducing conformational constraints by incorporating the piperidine into a bridged system can also enhance binding affinity by pre-organizing the molecule into a receptor-preferred conformation. nih.gov For example, systematic bridging of a piperidine ring in one class of antagonists led to analogues with enhanced affinity. nih.gov Even simple N-alkylation can induce significant conformational changes, such as forcing substituents into an axial position, which can alter receptor interactions. researchgate.net Furthermore, replacing the piperidine ring with other cyclic structures like pyrrolidine (B122466) or acyclic analogues has been shown to result in a loss of antiparasitic activity against Trypanosoma cruzi, demonstrating the importance of the piperidine scaffold itself. dndi.org

The quinoline core serves as the fundamental scaffold for these compounds. Modifications to this bicyclic aromatic system, including the position and nature of various substituents, are pivotal in determining the type and extent of biological activity. nih.govresearchgate.net

For cholinesterase inhibitors, the placement of functional groups on the quinoline ring dictates both potency and selectivity. A study on quinoline-O-carbamate derivatives revealed that the position of the carbamate (B1207046) moiety was critical:

Position 5: Resulted in potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Position 6: Led to moderate and selective AChE inhibitors.

Position 8: Produced potent and selective AChE inhibitors. nih.gov

This demonstrates that subtle shifts in substituent placement can dramatically alter the interaction with different but related enzyme targets. In the context of antibacterial agents, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, when annulated to an aromatic ring like quinoline's, is considered essential for activity. slideshare.net Further substitutions, such as a fluorine atom at position 6 or an amino group at position 5, are known to confer antibacterial properties. slideshare.net The development of quinoline derivatives has yielded compounds with potent activity against challenging Gram-positive bacteria, including Clostridioides difficile. nih.gov

Correlation of Molecular Features with Specific Biological Functions

SAR studies allow for the correlation of specific molecular features with distinct biological activities, guiding the rational design of more potent and selective agents.

The inhibition of cholinesterases is a key strategy for treating neurodegenerative diseases like Alzheimer's. nih.gov For quinoline derivatives, specific structural elements are known to govern their potency and selectivity against AChE and BChE.

Molecular docking studies have provided insights into these interactions. In one series of nitro-quinoline derivatives, the quinoline ring formed a π-π stacking interaction with Tyr337 in the catalytic anionic site (CAS) of AChE, while the nitro group formed π-anion interactions. mdpi.com The selectivity between AChE and BChE is heavily influenced by the substitution pattern on the quinoline core. As detailed in the table below, moving a carbamate substituent across the quinoline ring drastically alters the inhibitory profile. nih.gov

| Carbamate Position | AChE Inhibition | BChE Inhibition | Selectivity Profile |

|---|---|---|---|

| Position 4 | Weak | Significant and Selective | BChE Selective |

| Position 5 | Excellent | Excellent | Dual Inhibitor |

| Position 6 | Moderate and Selective | Weak | AChE Selective |

| Position 8 | Good and Selective | Weak | AChE Selective |

This targeted substitution allows for the development of either dual inhibitors or selective inhibitors for a specific cholinesterase isozyme. nih.gov

Quinoline-based structures have a long history as antimicrobial and antiparasitic agents, with quinine (B1679958) being a famous example. nih.gov SAR studies continue to refine these activities against a range of pathogens.

In the realm of antimalarials, 4-aminoquinoline (B48711) derivatives modified with a piperidine side chain have shown potent, nanomolar activity against both chloroquine-sensitive and resistant strains of P. falciparum. researchgate.net Interestingly, SAR for antiprion and antimalarial activities in quinoline derivatives have been found to be remarkably similar, suggesting a potential overlap in their molecular targets. nih.gov

For antibacterial applications, quinoline derivatives have demonstrated broad-spectrum potential. nih.govbiointerfaceresearch.com Hybrids of quinoline and hydroxyimidazolium have yielded molecules with potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Mycobacterium tuberculosis. nih.gov The general SAR for antibacterial quinolines often points to the importance of specific substitutions that enhance cell wall disruption or inhibit essential microbial enzymes like DNA gyrase. researchgate.net

| Quinoline Analogue Type | Target Organism | Key SAR Finding | Reference |

|---|---|---|---|

| 4-Aminoquinoline-piperidine conjugates | P. falciparum (Malaria) | Potent activity (nM range) against resistant strains; piperidine side chain is crucial. | researchgate.net |

| Quinoline-hydroxyimidazolium hybrids | S. aureus, M. tuberculosis | Hybrid molecule strategy yields potent antibacterial effects (MIC = 2 µg/mL for S. aureus). | nih.gov |

| General Quinoline Derivatives | Gram-positive bacteria (e.g., C. difficile) | Modifications to the core quinoline scaffold produce potent agents against multi-drug resistant strains. | nih.gov |

| Azaindole-piperidine compounds | T. cruzi (Chagas Disease) | The piperidine ring is superior to pyrrolidine or acyclic analogues for maintaining activity. | dndi.org |

These findings underscore the versatility of the quinoline scaffold and how targeted modifications to the nitro group, piperidine ring, and quinoline core can be used to develop potent and selective agents for a wide range of therapeutic applications.

Relationship Between Structure and Antimalarial Efficacy

The quinoline ring is a cornerstone of antimalarial drug discovery, with historical drugs like quinine and chloroquine (B1663885) paving the way for synthetic analogues. nih.govyoutube.comresearchgate.net The 4-aminoquinoline moiety, in particular, is a critical pharmacophore for antiplasmodial activity. nih.gov While the 7-chloro substitution, as seen in chloroquine, enhances activity, it is not an absolute requirement, and potent antimalarials have been developed with other substituents or even without substitution at this position. nih.govnih.gov

The introduction of a piperidine moiety into the side chain of quinoline derivatives is a recognized strategy in the design of new antimalarial agents. nih.govresearchgate.net Studies on 4-aminoquinoline-piperidine conjugates have demonstrated excellent inhibitory activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum, often in the nanomolar range. nih.govresearch-nexus.net Interestingly, no significant difference in antiplasmodial activity was observed between bridged and monocyclic piperidine-quinolines, suggesting that the piperidine side chain itself has a limited direct influence on the final activity. nih.gov